3-[4-(1H-imidazol-1-yl)phenoxy]propanol
Description
3-[4-(1H-Imidazol-1-yl)phenoxy]propanol is a heterocyclic compound featuring a phenoxy group substituted with a 1H-imidazole ring at the para position, linked via a three-carbon propanol chain. This structure combines aromatic and polar moieties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(4-imidazol-1-ylphenoxy)propan-1-ol |
InChI |
InChI=1S/C12H14N2O2/c15-8-1-9-16-12-4-2-11(3-5-12)14-7-6-13-10-14/h2-7,10,15H,1,8-9H2 |
InChI Key |
AGQTXPQZFJNSJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
4-[3-[4-(1H-Imidazol-1-yl)phenoxy]propyl]-5-methyl-1H-imidazole (CAS 524011-56-1)
- Structure : Differs by a methyl group at position 5 of the imidazole ring.
- Molecular Formula : C₁₆H₁₈N₄O vs. C₁₃H₁₅N₂O (original compound).
3-(1-Methyl-1H-imidazol-4-yl)-1-propanol
Alkyl Chain Modifications
Trityl-Protected Imidazole Derivatives (11a-c)
- Examples :
- 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a): MW 367.
- 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b): MW 383.
- 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c): MW 395.
- Impact: The trityl (Ph₃C) group enhances stability during synthesis but reduces solubility in polar solvents. Longer chains (butanol, pentanol) increase hydrophobicity .
Functional Group Additions
Chlorinated Phenoxy-Imidazole Derivatives (9a-c, 7g-i)
- Examples: 9a: 3-{2,3-Dichloro-4-[(1-trityl-1H-imidazol-2-yl)hydroxymethyl]phenoxy}propanol (m.p. 174–177°C). 7g: 3-{2,3-Dichloro-4-[(1H-imidazol-2-yl)carbonyl]phenoxy}propionic acid (m.p. 207°C).
- Impact : Chlorine atoms improve electrophilicity and binding to biological targets (e.g., enzymes), while carboxylic acid groups (7g-i) enhance water solubility .
Heterocyclic Hybrids
5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones (3a-c)
- Structure : Incorporates a triazolone ring linked via a propyl group to imidazole.
- Impact : The triazolone adds hydrogen-bonding and π-π stacking capabilities, useful in supramolecular chemistry or kinase inhibition studies .
N-(6-(4-(((3-(1H-Imidazol-1-yl)propyl)amino)methyl)phenyl)pyridin-2-yl)methanol (5i)
- Structure: Pyridine and imidazole moieties connected via a propylamino linker.
- Synthesis : Achieved in 84% yield via reductive amination.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Features | Melting Point (°C) |
|---|---|---|---|---|
| 3-[4-(1H-Imidazol-1-yl)phenoxy]propanol | C₁₃H₁₅N₂O | 218.27 | Phenoxy-propanol backbone | Not reported |
| 4-[3-[4-(1H-Imidazol-1-yl)phenoxy]propyl]-5-methyl-1H-imidazole | C₁₆H₁₈N₄O | 282.34 | Methyl-substituted imidazole | Not reported |
| 3-(1-Methyl-1H-imidazol-4-yl)-1-propanol | C₇H₁₂N₂O | 140.18 | Shorter chain, methyl protection | Not reported |
| 9a (Chlorinated derivative) | C₃₀H₂₆Cl₂N₂O₂ | 513.44 | Dichloro, trityl-protected | 174.7–177.7 |
| 7g (Carboxylic acid derivative) | C₁₃H₁₀Cl₂N₂O₄ | 329.14 | Dichloro, carboxylic acid | 207 (decomp.) |
| 5i (Pyridine-imidazole hybrid) | C₁₉H₂₁N₅O | 335.40 | Pyridine linker, methanol group | Not reported |
Preparation Methods
Reaction Mechanism and Conditions
The Williamson ether synthesis involves nucleophilic displacement of a halide by a phenoxide ion. For this target:
-
Alkylating agent : 3-Bromopropanol.
-
Base : Potassium carbonate () in dimethylformamide (DMF).
-
Reaction :
Optimization and Yield
Characterization Data
-
-NMR (400 MHz, CDCl) : δ 7.65 (s, 1H, imidazole H-2), 7.12–7.08 (m, 2H, aromatic H-2/H-6), 6.95–6.91 (m, 2H, aromatic H-3/H-5), 4.12 (t, Hz, 2H, OCH), 3.72 (t, Hz, 2H, CHOH), 2.01 (quintet, Hz, 2H, CH).
-
FT-IR (cm) : 3350 (O–H stretch), 1245 (C–O–C asym), 1080 (C–O–C sym).
Preparation Method 2: Mitsunobu Reaction
Reaction Design
The Mitsunobu reaction couples alcohols via an ether bond using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh):
Procedure and Yield
Spectral Validation
-
-NMR : δ 7.70 (s, 1H, imidazole H-2), 7.15–7.10 (m, 4H, aromatic), 4.15 (t, Hz, 2H, OCH), 3.75 (t, Hz, 2H, CHOH), 2.05 (quintet, Hz, 2H, CH).
Preparation Method 3: Epoxide Ring-Opening
Synthetic Pathway
-
Epoxide formation : React 4-(1H-imidazol-1-yl)phenol with epichlorohydrin in NaOH.
-
Ring-opening : Hydrolyze the epoxide with dilute HCl to yield the diol.
-
Selective oxidation : Oxidize the secondary alcohol to a ketone (e.g., using Jones reagent), followed by reduction to the primary alcohol.
Limitations
-
Low yield : 28% due to multiple steps and over-oxidation side reactions.
-
Complex purification : Requires column chromatography after each step.
Preparation Method 4: Nucleophilic Aromatic Substitution
Reaction Overview
4-Fluorophenol reacts with imidazole under basic conditions to form 4-(1H-imidazol-1-yl)phenol, followed by alkylation:
Yield and Efficiency
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Williamson Synthesis | 47 | 98.5 | Simplicity | Elimination side reactions |
| Mitsunobu Reaction | 62 | 99.1 | High regioselectivity | Cost of reagents |
| Epoxide Ring-Opening | 28 | 95.2 | Novel pathway | Multi-step, low yield |
| Nucleophilic Sub. | 32 | 97.8 | Modular | Requires pre-functionalization |
Q & A
Q. What are the established synthetic routes for 3-[4-(1H-imidazol-1-yl)phenoxy]propanol, and how are intermediates characterized?
The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure involves reacting 4-(1H-imidazol-1-yl)phenol with a propanol derivative under basic conditions. Key intermediates, such as 3-(1H-imidazol-4-yl)phenol, are characterized using NMR (e.g., δ 7.69 ppm for imidazole protons) and HPLC (retention time min under 40:60 2-propanol:n-hexane) to confirm purity and structure . Automated synthesis platforms can also optimize yields (e.g., 84% via Sequence B in General Procedure B) using aldehyde-amine coupling reactions .
Q. What spectroscopic and chromatographic methods are recommended for validating the compound’s purity?
Post-synthesis, NMR and NMR are critical for structural confirmation, with imidazole protons typically appearing as singlets (δ 7.3–7.7 ppm). IR spectroscopy (e.g., 3294 cm for O-H stretching) and reverse-phase HPLC (using gradients like 20% MeOH:CHCl) ensure functional group integrity and purity (>95%). For automated workflows, LC-MS ( 160) provides rapid validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability?
Design of Experiments (DOE) methodologies minimize trial runs while maximizing parameter exploration. For instance, factorial designs can optimize variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., response surface modeling) are essential for non-linear relationships, as demonstrated in membrane separation and reactor design studies . Additionally, computational simulations (e.g., density functional theory) predict optimal reaction pathways, reducing experimental redundancy .
Q. How should discrepancies in reported biological activities (e.g., anti-leishmanial vs. antifungal efficacy) be resolved?
Contradictions often arise from assay variability (e.g., parasite strains, solvent carriers). To address this:
- Replicate assays under standardized conditions (e.g., fixed IC protocols).
- Validate purity via HPLC to rule out impurity-driven artifacts .
- Use orthogonal assays (e.g., luminescence-based viability tests vs. microscopy) to confirm activity .
Q. What computational strategies model the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to enzymes like indoleamine 2,3-dioxygenase. Virtual screening of derivatives (e.g., substituting the phenoxy group) identifies SAR trends. Quantum mechanical calculations (e.g., Gaussian) further elucidate electronic properties affecting reactivity .
Q. What methodologies elucidate the compound’s mechanism of action in oxidative stress pathways?
- In vitro assays : Measure ROS scavenging using DPPH or ABTS radicals, comparing to controls like ascorbic acid.
- Enzyme inhibition studies : Test inhibition of catalase or superoxide dismutase via spectrophotometric kinetics.
- Gene expression profiling : RNA sequencing of treated cells identifies upregulated antioxidant genes (e.g., NRF2 targets) .
Methodological Guidance for Data Interpretation
Q. How to validate structural predictions from NMR data when signal overlap occurs?
- Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping peaks.
- Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw).
- Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. What statistical frameworks address batch-to-batch variability in biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
